Methyl 5-bromo-2-methylbenzoate

Organic Synthesis Process Chemistry Esterification

Methyl 5-bromo-2-methylbenzoate (CAS 79669-50-4) is a brominated aromatic ester belonging to the class of benzoate derivatives. It serves as a key building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromine atom and ester group provide orthogonal handles for further functionalization via cross-coupling reactions.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 79669-50-4
Cat. No. B1662064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-2-methylbenzoate
CAS79669-50-4
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)C(=O)OC
InChIInChI=1S/C9H9BrO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3
InChIKeyFDCYLMYCHALQJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-bromo-2-methylbenzoate: Product Overview


Methyl 5-bromo-2-methylbenzoate (CAS 79669-50-4) is a brominated aromatic ester belonging to the class of benzoate derivatives. It serves as a key building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromine atom and ester group provide orthogonal handles for further functionalization via cross-coupling reactions [1]. Its solid-state nature (melting point 46–50°C) facilitates handling and purification compared to analogous liquid esters .

Cross-coupling building block Aryl bromide and methyl ester provide orthogonal handles for Suzuki-Miyaura and related diversification
Solid-form handling Melting range 46–50 °C supports precise weighing and recrystallization-based purification
Regioselective precursor route High 5-bromo selectivity in precursor synthesis supports streamlined downstream processing

Methyl 5-bromo-2-methylbenzoate: Analog Substitution Limitations


The specific substitution pattern of Methyl 5-bromo-2-methylbenzoate (bromine at C5, methyl ester at C1) dictates its reactivity profile, physical properties, and synthetic accessibility in ways that preclude simple interchange with regioisomers (e.g., 4-bromo analogs) or functional group analogs (e.g., free acid or ethyl ester). Differences in steric and electronic effects at the reaction center, divergent synthetic yields, and distinct handling characteristics (solid vs. liquid) translate to tangible differences in experimental outcomes and process efficiency [1][2]. The following quantitative evidence substantiates these differentiation points.

Attribute
5-Br methyl ester
Common alternative
Regioisomer
Solid, mp 46–50 °C
4-Br isomer is a liquid; crystallization workflows may not transfer directly
Functional group
Pre-formed methyl ester
Free acid requires separate esterification; may alter step count and cost
Bromine position
C5 substitution pattern
C3 or C4 substitution may shift steric and electronic profile in coupling reactions

Methyl 5-bromo-2-methylbenzoate: Comparative Evidence


Efficient Synthesis vs Free Acid Precursor

Methyl 5-bromo-2-methylbenzoate can be synthesized from 5-bromo-2-methylbenzoic acid via esterification in 99% yield . In contrast, the direct synthesis of the corresponding free acid, 5-bromo-2-methylbenzoic acid, from 2-methylbenzoic acid proceeds with a total yield of only 38.5% (with a 5-bromo/3-bromo isomer ratio of 91:9) [1]. This 2.6-fold difference in synthetic efficiency favors the procurement of the pre-formed methyl ester for downstream applications, reducing material waste and cost.

Ester vs. Free Acid Synthesis
Cross-study comparable
99% vs 38.5% yield
2.6-fold difference
Supports procurement efficiency review
Cross-study conditions may vary; direct comparison requires verification
Organic Synthesis Process Chemistry Esterification

Solid Form Advantage for Purification

Methyl 5-bromo-2-methylbenzoate is a solid at room temperature with a melting point of 46–50°C . This property facilitates purification by recrystallization and simplifies storage and weighing. In contrast, the regioisomer methyl 4-bromo-2-methylbenzoate is reported as a yellow oil at room temperature [1], which precludes crystallization-based purification and may require more cumbersome handling procedures for accurate dispensing.

Physical Form Comparison
Cross-study comparable
Solid, mp 46–50 °C
vs yellow oil (4-Br isomer)
May facilitate crystallization-based purification
Form-dependent handling; review method compatibility
Purification Solid-Phase Handling Crystallization

High Regioselectivity Simplifies Purification

The synthesis of 5-bromo-2-methylbenzoic acid, the precursor to the target methyl ester, proceeds with a 5-bromo/3-bromo isomer ratio of 91:9 [1]. This high regioselectivity is beneficial as it minimizes the formation of the undesired 3-bromo isomer, reducing the burden of separation and purification. In contrast, the bromination of 2-methylbenzoic acid without optimized conditions may yield a more complex mixture, decreasing the effective yield of the desired 5-bromo isomer.

Bromination Regioselectivity
Class-level inference
91:9 ratio
5-Br : 3-Br
Supports purification streamlining context
Conditions-specific; selectivity may shift with substrate
Regioselectivity Isomer Separation Bromination

Cost Advantage for Scale-Up

Methyl 5-bromo-2-methylbenzoate is commercially available at a cost of $20.90 per gram (98% purity) from major suppliers . This pricing positions the compound competitively among similar brominated aromatic esters. For comparison, the free acid analog (5-bromo-2-methylbenzoic acid) is often priced similarly but requires an additional esterification step for use in many applications, adding labor and reagent costs.

Commercial Pricing
Supplier data
$20.90/g
98% purity
Procurement context requires verification
Market pricing as of 2026; confirm with supplier
Procurement Cost Analysis Scale-Up

Suzuki-Miyaura Cross-Coupling Versatility

The aryl bromide moiety in Methyl 5-bromo-2-methylbenzoate serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Heck couplings [1]. While quantitative yield data specific to this compound in Suzuki reactions is not directly available in the open literature, aryl bromides are a privileged class of electrophiles due to their balance of stability and reactivity compared to the more reactive but less stable aryl iodides and the less reactive aryl chlorides [2].

Suzuki-Miyaura Compatibility
Class-level
Aryl bromide electrophile
balanced reactivity profile
Aryl bromide reactivity class context
Compound-specific yield data not available; verify under target conditions
Cross-Coupling Suzuki-Miyaura C-C Bond Formation

Methyl 5-bromo-2-methylbenzoate: Key Applications


Medicinal Chemistry: Suzuki-Miyaura Diversification

The aryl bromide handle of Methyl 5-bromo-2-methylbenzoate makes it an ideal substrate for Suzuki-Miyaura cross-coupling to generate biaryl libraries for drug discovery. Its solid-state nature facilitates precise weighing for parallel synthesis , while the high synthetic yield (99%) of the starting material ensures cost-effective scale-up .

Reliable Process Chemistry Intermediate

The high regioselectivity (91:9 5-bromo/3-bromo ratio) observed in the synthesis of its precursor minimizes byproduct formation, simplifying purification in large-scale campaigns [1]. The defined melting point (46–50°C) enables crystallization-based purification of intermediates, a critical advantage in process development .

Agrochemical Building Block

As a versatile building block, Methyl 5-bromo-2-methylbenzoate is employed in the synthesis of agrochemicals, where its bromine atom can be substituted with diverse functional groups to modulate biological activity. The competitive pricing ($20.90/g) supports early-stage discovery efforts .

Functionalized Aromatic Polymer Precursor

The compound serves as a monomer or cross-coupling partner in the preparation of functionalized aromatic polymers. Its solid-state form and high purity (98%) ensure consistent material properties in polymer synthesis .

Application
Selection Property
Validation Focus
Medicinal chemistry: biaryl library synthesis
Aryl bromide coupling handle
Cross-coupling yield and substrate scope review
Process chemistry intermediate
Solid-form handling and regioselective precursor route
Crystallization and purification efficiency
Agrochemical building block
Functional group diversification
Biological activity modulation via substitution
Aromatic polymer precursor
Solid-state purity and monomer quality
Material property consistency review

Technical Documentation Hub

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36 linked technical documents
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